2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Description
2-(4-Methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a sulfur-containing heterocyclic compound featuring a fused [1,3]thiazolo[4,5-g][1,3]benzothiazole core. This structure incorporates a methylsulfanylphenyl group at the 2-position of the acetamide moiety and a methyl-substituted thiazole ring fused to a benzothiazole system.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-10-19-13-7-8-14-17(16(13)24-10)25-18(20-14)21-15(22)9-11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWBYDCIAKBEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a novel derivative in the realm of thiazole and benzothiazole chemistry. Its structure suggests potential biological activity, particularly in anticancer and antimicrobial domains. This article reviews the existing literature on its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.44 g/mol. The compound features a thiazole ring fused with a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to the target compound were tested against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). The evaluation utilized assays like MTT and acridine orange/ethidium bromide staining to assess cytotoxicity and apoptosis induction.
- Case Study : In a study involving thiazole-benzothiazole derivatives, significant anticancer activity was observed in compounds carrying specific substituents. Compounds with 5-chloro and 5-methylbenzimidazole groups exhibited notable cytotoxic effects, suggesting that similar modifications in our target compound may enhance its efficacy against tumors .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. The target compound's structural features may contribute to its effectiveness against various bacterial strains.
- Experimental Findings : A related study demonstrated that thiazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating promising antibacterial effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing amines and thioketones or thioesters to form the thiazole ring.
- Substitution Reactions : Introducing methylsulfanyl and other functional groups through nucleophilic substitution.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.44 g/mol |
| Anticancer Cell Lines | A549, C6 |
| Antimicrobial Activity | Positive against multiple strains |
| Synthesis Method | Multi-step condensation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituents, spectral properties, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations: The target compound’s thiazolo-benzothiazole core distinguishes it from triazole-thiones (e.g., compounds [7–9]) and simpler sulfonylacetamides (e.g., N-(4-chloro-2-nitrophenyl) derivatives). This fused heterocyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic analogs .
Spectral Differences :
- The absence of ν(C=O) in triazole-thiones ([7–9]) contrasts with the target compound’s acetamide-linked ν(C=O) (~1660–1680 cm⁻¹), a feature shared with N-(4-chloro-2-nitrophenyl)acetamide .
- Thione tautomerism in compounds [7–9] is confirmed by ν(C=S) and ν(NH) bands, whereas the target compound’s thiazole core lacks such tautomeric flexibility .
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving:
Friedel-Crafts or nucleophilic substitution to install the methylsulfanylphenyl group.
Cyclization to form the thiazolo-benzothiazole system.
Acetylation of the amine group, akin to methods used for N-(4-chloro-2-nitrophenyl)acetamide .
- By contrast, triazole-thiones ([7–9]) require hydrazinecarbothioamide intermediates and base-mediated cyclization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can researchers optimize reaction yields?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolo[4,5-g]benzothiazole core, followed by sulfonamide or acetamide functionalization. Key steps include:
- Thiazole ring formation: Use of thiourea derivatives and α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
- Acetamide coupling: Reaction of the thiazole intermediate with activated carboxylic acids (e.g., chloroacetyl chloride) in the presence of bases like triethylamine in dichloromethane .
- Yield optimization: Adjusting solvent polarity (DMF for solubility vs. DCM for selectivity), temperature control (±5°C), and catalyst loading (e.g., 10 mol% DMAP) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR to verify aromatic proton environments and methylsulfanyl/acetamide substituents .
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur content .
- HPLC purity analysis: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity >95% .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer:
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) at 24–72 hr exposures .
- Antimicrobial screening: Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Positive controls: Compare to standard agents (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across similar compounds?
- Methodological Answer:
- Systematic substitution: Synthesize analogs with variations in methylsulfanyl positioning or benzothiazole methylation. Compare IC₅₀ shifts (e.g., ±10 µM differences) to identify critical substituents .
- Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Correlate binding scores (ΔG < -8 kcal/mol) with experimental bioactivity .
- Meta-analysis: Aggregate data from analogs (e.g., ) to identify trends (e.g., methoxy groups enhance solubility but reduce potency) .
Q. What experimental strategies address discrepancies in environmental stability data for this compound?
- Methodological Answer:
- Hydrolytic stability assays: Incubate in buffers (pH 2–12, 37°C) for 24–48 hr, monitoring degradation via HPLC. Note sulfonamide bond hydrolysis at pH >10 .
- Photodegradation studies: Expose to UV light (254 nm) in aqueous/organic solutions; quantify degradation products via LC-MS .
- Soil/water partitioning: Use OECD Guideline 121 to measure log Kow values; correlate with computational predictions (EPI Suite) .
Q. How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?
- Methodological Answer:
- Transcriptomics/proteomics: Treat cell lines (e.g., HeLa) and perform RNA-seq or SILAC proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Kinase profiling: Use broad-spectrum kinase assays (e.g., KinomeScan) to detect inhibition (<50% activity at 1 µM) against kinases like CDK2 or JAK3 .
- CRISPR screening: Perform genome-wide knockout screens to identify synthetic lethal genes (e.g., BRCA1) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer:
- Pharmacokinetic profiling: Measure plasma half-life (e.g., <2 hr in mice) and tissue distribution (LC-MS/MS) to assess bioavailability limitations .
- Metabolite identification: Incubate with liver microsomes; identify Phase I/II metabolites (e.g., glucuronidation at the acetamide group) that reduce potency .
- Dose optimization: Adjust dosing regimens (e.g., QD vs. BID) in xenograft models to align with in vitro IC₅₀ values .
Tables for Key Data
Table 1: Synthetic Yield Optimization
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol, 80°C, 12 hr | 60–75% | |
| Acetamide coupling | DCM, triethylamine, 0°C→RT | 80–90% | |
| Final purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
